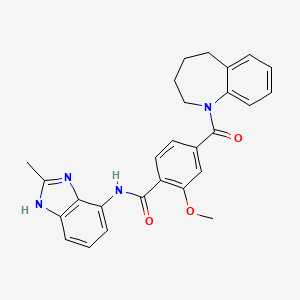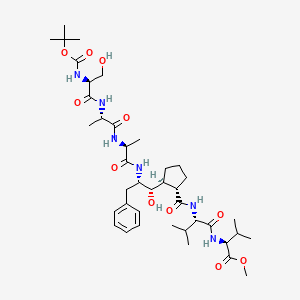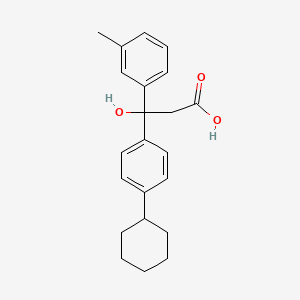
(+-)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of cyclohexyl and tolyl groups attached to a hydracrylic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid typically involves multi-step organic reactions. One common method involves the reaction of p-cyclohexylbenzaldehyde with m-tolylmagnesium bromide, followed by oxidation and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and reagents like Grignard reagents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), catalysts (e.g., iron(III) chloride).
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methylphenyl)propanoic acid
- Phenyl butyric acids and derivatives
Uniqueness
(±)-beta-(p-Cyclohexylphenyl)-beta-(m-tolyl)hydracrylic acid is unique due to its specific structural features, such as the presence of both cyclohexyl and tolyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
95711-61-8 |
|---|---|
Fórmula molecular |
C22H26O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C22H26O3/c1-16-6-5-9-20(14-16)22(25,15-21(23)24)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h5-6,9-14,17,25H,2-4,7-8,15H2,1H3,(H,23,24) |
Clave InChI |
PHOZVLLKQZEJEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



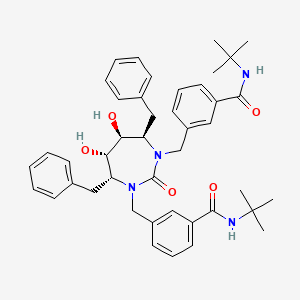
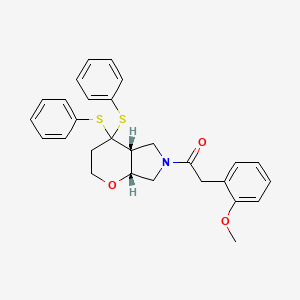
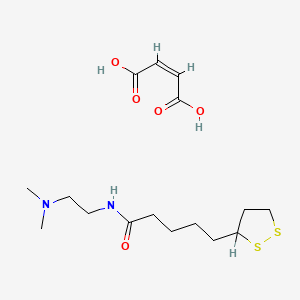



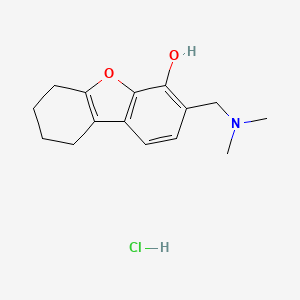
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


